molecular formula C28H22N4O3S B2992074 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394229-70-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

カタログ番号: B2992074
CAS番号: 394229-70-0
分子量: 494.57
InChIキー: BXGMJZOWUVJAOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system consisting of benzene and imidazole . It also contains an indoline group, which is a bicyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzimidazole ring attached to a phenyl group, which is in turn attached to a benzamide group. Additionally, there is an indoline group attached to a sulfonyl group . The exact structure would depend on the specific locations of these attachments.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule. The benzimidazole and indoline groups are aromatic and thus relatively stable, but they could potentially undergo electrophilic substitution reactions . The sulfonyl and benzamide groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

科学的研究の応用

Antimicrobial and Antiproliferative Applications

The compound's derivatives have been studied for their antimicrobial and antiproliferative activities. For instance, derivatives synthesized from N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown significant in vitro antibacterial and antifungal activities. These compounds have also demonstrated promising antiproliferative activity against various cancer cell lines, including human colon cancer, murine leukemia, and breast cancer, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).

Catalytic and Synthetic Applications

The chemical structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. These compounds serve as precursors in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, which are of significant interest in the development of new pharmaceuticals and materials (Elmagd et al., 2017).

Anticancer Activity

Research has identified novel compounds with significant anticancer activities. For example, certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and quinazolin-4(3H)-ones analogs demonstrated remarkable antitumor activity against a variety of cancer cell lines. These findings support the potential of these compounds as leads for the development of new anticancer therapies (Alafeefy et al., 2015).

将来の方向性

The future research directions would depend on the properties and potential applications of this compound. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

作用機序

Target of Action

TCMDC-125713, also known as N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide or N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide, primarily targets the essential malarial kinase PfCLK3 . This kinase plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with TCMDC-125713 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 affects the RNA splicing pathway in Plasmodium falciparum. This disruption of RNA splicing impairs the parasite’s ability to produce essential proteins, thereby inhibiting its survival and proliferation .

Pharmacokinetics

The compound’s potency and selectivity for pfclk3, as well as its covalency, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of PfCLK3 by TCMDC-125713 leads to impaired RNA splicing in Plasmodium falciparum, disrupting the production of essential proteins. This results in the death of the parasite, thereby exerting an antimalarial effect .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the compound’s stability, efficacy, and mode of action

生化学分析

Biochemical Properties

TCMDC-125713 interacts with the PfCLK3 enzyme, a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing . The compound has been shown to have nanomolar activity against PfCLK3 in in vitro kinase assays . The interaction between TCMDC-125713 and PfCLK3 involves the formation of two hydrogen bonds between the compound and the kinase hinge region peptide backbone .

Cellular Effects

In cellular contexts, TCMDC-125713 has demonstrated submicromolar parasiticidal activity in asexual blood stage P. falciparum parasites . This suggests that the compound can influence cell function by inhibiting the activity of PfCLK3, thereby disrupting the parasite’s RNA splicing processes .

Molecular Mechanism

The molecular mechanism of action of TCMDC-125713 involves its binding to PfCLK3, inhibiting the enzyme’s activity and disrupting the RNA splicing processes of P. falciparum . This interaction is facilitated by two hydrogen bonds formed between the compound and the kinase hinge region peptide backbone .

Metabolic Pathways

The specific metabolic pathways that TCMDC-125713 is involved in are not currently known. Given its interaction with PfCLK3, it is likely that the compound plays a role in the metabolic pathways related to RNA splicing in P. falciparum .

特性

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S/c33-28(29-22-13-9-20(10-14-22)27-30-24-6-2-3-7-25(24)31-27)21-11-15-23(16-12-21)36(34,35)32-18-17-19-5-1-4-8-26(19)32/h1-16H,17-18H2,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMJZOWUVJAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。